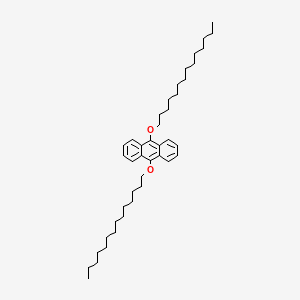
9,10-Bis(tetradecyloxy)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(tetradecyloxy)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tetradecyloxy groups attached to the 9 and 10 positions of the anthracene core. Anthracene and its derivatives are known for their photophysical properties, making them useful in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes .
Preparation Methods
The synthesis of 9,10-Bis(tetradecyloxy)anthracene typically involves the reaction of anthracene with tetradecyloxy substituents. One common method is the Williamson ether synthesis, where anthracene is reacted with tetradecyloxy halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
9,10-Bis(tetradecyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene or tetrahydroanthracene derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene core.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9,10-Bis(tetradecyloxy)anthracene primarily involves its photophysical properties. Upon excitation by light, the compound can undergo intersystem crossing to form a triplet state, which can then participate in various photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as energy transfer processes in OLEDs or fluorescence emission in imaging .
Comparison with Similar Compounds
Similar compounds to 9,10-Bis(tetradecyloxy)anthracene include:
9,10-Bis(phenylethynyl)anthracene: Known for its use in chemiluminescent applications and as a dopant in organic semiconductors.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems and has a high fluorescence quantum yield.
9,10-Dibromoanthracene: Utilized in coupling reactions to extend conjugation and enhance photophysical properties.
These compounds share the anthracene core but differ in their substituents, which influence their photophysical and chemical properties. This compound is unique due to its long alkoxy chains, which can affect its solubility and interaction with other molecules.
Properties
CAS No. |
90178-23-7 |
|---|---|
Molecular Formula |
C42H66O2 |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
9,10-di(tetradecoxy)anthracene |
InChI |
InChI=1S/C42H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-29-35-43-41-37-31-25-27-33-39(37)42(40-34-28-26-32-38(40)41)44-36-30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28,31-34H,3-24,29-30,35-36H2,1-2H3 |
InChI Key |
DNTBUOFCASQMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


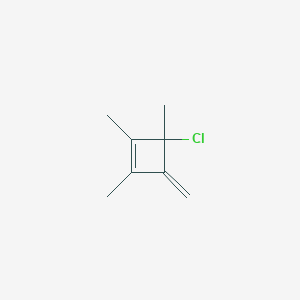
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
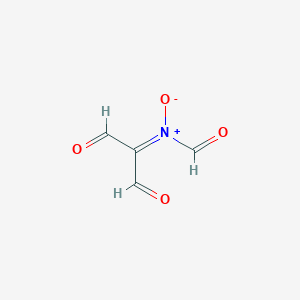
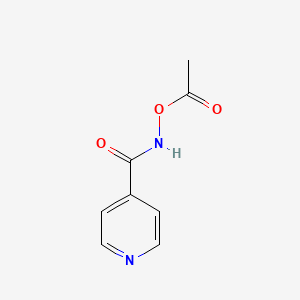
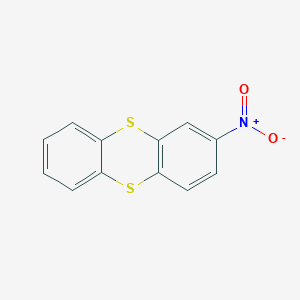
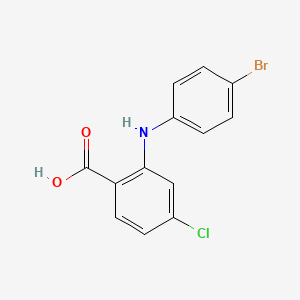
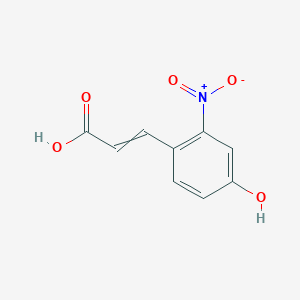
![2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14375706.png)
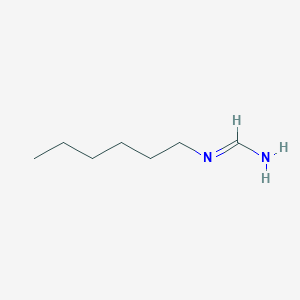
![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
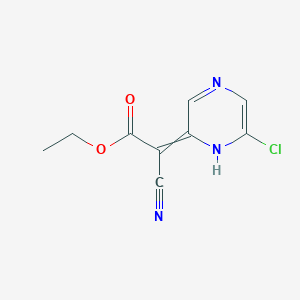
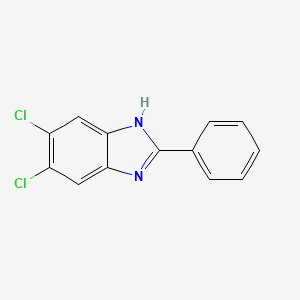
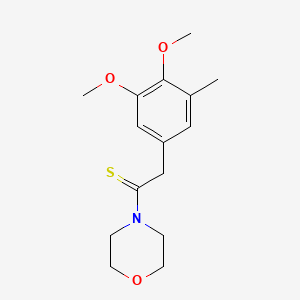
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
